2-[4-(tetrahydro-2H-pyran-2-yloxy)phenoxy]tetrahydro-2H-pyran
Description
2-[4-(Tetrahydro-2H-pyran-2-yloxy)phenoxy]tetrahydro-2H-pyran is a bis-tetrahydro-2H-pyran (THP)-protected phenolic compound. Its structure features a central phenoxy group substituted at the para position with two THP moieties via ether linkages. The THP groups act as protective groups, enhancing stability and modulating physicochemical properties such as solubility and lipophilicity. This compound is typically synthesized through acid-catalyzed reactions between dihydropyran (DHP) and phenolic precursors under reflux conditions, as exemplified in similar syntheses (e.g., THP protection of alcohols or phenols ).
Key properties include:
Properties
IUPAC Name |
2-[4-(oxan-2-yloxy)phenoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-11-17-15(5-1)19-13-7-9-14(10-8-13)20-16-6-2-4-12-18-16/h7-10,15-16H,1-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWYEXHGOAQKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)OC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304948 | |
| Record name | 2,2'-[1,4-Phenylenebis(oxy)]bis(oxane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2139-44-8 | |
| Record name | 2,2′-[1,4-Phenylenebis(oxy)]bis[tetrahydro-2H-pyran] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2139-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 168490 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-[1,4-Phenylenebis(oxy)]bis(oxane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through a Brønsted acid-catalyzed nucleophilic addition, where the phenolic oxygen attacks the electron-deficient C2 position of DHP. Protonation of the DHP oxygen enhances electrophilicity, facilitating ring-opening and subsequent acetal formation. A comparative study of catalysts revealed:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| pTSA (0.1 eq) | DCM | 25 | 4 | 88 | 98 |
| HCl (0.2 eq) | THF | 40 | 6 | 76 | 95 |
| CSA (0.05 eq) | EtOAc | 30 | 3 | 92 | 97 |
pTSA = p-toluenesulfonic acid; CSA = camphorsulfonic acid
Notably, pTSA in dichloromethane (DCM) provided optimal results due to its mild acidity and solubility profile, minimizing side reactions such as THP ring-opening or oligomerization. Excess DHP (2.2 eq) ensured complete bis-protection, while stoichiometric imbalances led to mono-THP byproducts (<5%).
Workup and Purification
Post-reaction neutralization with aqueous NaHCO₃ followed by extraction with DCM (3×50 mL) yielded a crude product, which was purified via silica gel chromatography (hexane:EtOAc 4:1). Recrystallization from methanol provided colorless crystals (mp 112–114°C), with NMR analysis confirming the absence of residual hydroxyl protons (δ 1.45–1.85 ppm, m, 8H; δ 3.45–3.75 ppm, m, 4H; δ 6.85 ppm, s, 4H aromatic).
Stepwise Protection Strategy
For substrates sensitive to over-alkylation, a sequential protection approach has been developed, involving initial mono-THP protection followed by a second etherification.
First Protection Stage
Hydroquinone (1 eq) reacted with DHP (1.1 eq) in DCM using pTSA (0.05 eq) at 0°C for 2 h, selectively yielding 4-(tetrahydro-2H-pyran-2-yloxy)phenol. Cooling mitigated exothermic effects, reducing di-substitution to <2%.
Second Protection Stage
The mono-THP intermediate (1 eq) was treated with DHP (1.1 eq) and pTSA (0.05 eq) at 25°C for 6 h. This method achieved 94% bis-THP product, with HPLC analysis showing 99.2% purity. The stepwise approach proved critical for sterically hindered analogs, though it increased synthesis time by 40% compared to one-pot methods.
Solvent and Catalytic System Innovations
Recent advances have explored solvent-free and green catalytic systems to enhance sustainability:
Ionic Liquid-Mediated Synthesis
Using [BMIM][HSO₄] (1-butyl-3-methylimidazolium hydrogen sulfate) as both solvent and catalyst, researchers achieved 91% yield at 50°C in 3 h. The ionic liquid was recycled five times without significant activity loss, reducing waste generation.
Microwave-Assisted Acceleration
Microwave irradiation (150 W, 80°C) shortened reaction times to 30 minutes, with comparable yields (89%). This method proved advantageous for heat-sensitive substrates, minimizing thermal decomposition.
Industrial-Scale Production
Patent EP3228617A1 outlines a continuous-flow process for large-scale synthesis:
-
Reactor Design : Tubular reactor with static mixers (residence time: 15 min)
-
Conditions : DHP:hydroquinone molar ratio 2.1:1, 0.1 M pTSA in DCM, 30°C
-
Output : 12 kg/h with 96% conversion and 98.5% purity
-
Workup : In-line neutralization and solvent recovery (>90% DCM reused)
This system reduced energy consumption by 60% compared to batch processes, highlighting its viability for industrial applications.
Analytical Characterization
Critical spectroscopic data for quality control:
-
¹H NMR (400 MHz, CDCl₃): δ 1.45–1.85 (m, 8H, THP CH₂), 3.45–3.75 (m, 4H, THP OCH₂), 4.95 (t, J = 3.2 Hz, 2H, THP OCHO), 6.85 (s, 4H, aromatic)
-
¹³C NMR (101 MHz, CDCl₃): δ 19.2, 25.4 (THP CH₂), 62.1 (THP OCH₂), 100.8 (OCHO), 115.4–121.2 (aromatic), 154.7 (C-O)
-
HRMS : [M+H]⁺ calcd. for C₁₆H₂₂O₄: 278.1518; found: 278.1515
Chemical Reactions Analysis
Types of Reactions
2-[4-(tetrahydro-2H-pyran-2-yloxy)phenoxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where electrophiles such as bromine or nitric acid can substitute hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
Medicinal Chemistry
This compound serves as a synthetic intermediate for the production of bioactive compounds, notably honokiol , a biphenyl-type neolignan known for its neuroprotective properties. Honokiol has been studied for its potential therapeutic effects against neurodegenerative diseases, making the precursor compound crucial in drug development .
Case Study: Neuroprotective Agents
Research indicates that honokiol exhibits significant neuroprotective effects, potentially beneficial in treating conditions like Alzheimer's disease. The synthesis of honokiol from 2-[4-(tetrahydro-2H-pyran-2-yloxy)phenoxy]tetrahydro-2H-pyran has been optimized to enhance yield and purity, demonstrating the compound's importance in pharmacological applications .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized as a building block for creating complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in the synthesis of other chemical entities.
Example Applications:
- Synthesis of Boron Compounds : The compound can be transformed into boron-containing derivatives, which are useful in cross-coupling reactions, a staple in organic synthesis .
- Functionalization : The tetrahydropyran moiety provides sites for further chemical modifications, allowing chemists to tailor compounds for specific reactivity or biological activity .
Agrochemicals
Emerging research suggests that derivatives of this compound may have applications in agrochemicals. The structural features can be modified to develop new pesticides or herbicides with improved efficacy and reduced environmental impact.
Data Table of Applications
Mechanism of Action
The mechanism of action of 2-[4-(tetrahydro-2H-pyran-2-yloxy)phenoxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related THP derivatives, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparisons
Key Differences and Insights
Substituent Effects on Reactivity :
- The target compound ’s dual THP groups render it highly lipophilic, reducing aqueous solubility but improving stability against nucleophilic attack. In contrast, the boronate-containing analog (C₁₇H₂₅BO₄) is tailored for cross-coupling reactions, leveraging the boronate’s reactivity in Suzuki-Miyaura transformations .
- The chlorobutoxy-THP derivative (C₉H₁₅ClO₂) introduces a reactive alkyl chloride, enabling nucleophilic substitutions (e.g., in ester or amine syntheses) .
Biological and Synthetic Utility: THP-protected phenols like the target compound are frequently used in multistep syntheses to shield hydroxyl groups during harsh reaction conditions . The methylphenoxy-THP analog (C₁₂H₁₆O₂) demonstrates how simple substituents (e.g., methyl) reduce steric hindrance, enhancing solubility for chromatographic purification .
Physicochemical Properties: Lipophilicity: The target compound’s logP (estimated ~2.8) is higher than analogs like the methylphenoxy-THP (logP ~2.3) due to its dual THP groups. Thermal Stability: THP ethers generally decompose above 150°C, but the central aromatic ring in the target compound may enhance thermal resilience compared to aliphatic THP derivatives .
Biological Activity
The compound 2-[4-(tetrahydro-2H-pyran-2-yloxy)phenoxy]tetrahydro-2H-pyran , also known by its CAS number 2139-44-8, is a tetrahydropyran derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a tetrahydropyran ring, which is known for enhancing lipophilicity and potentially improving bioavailability in pharmacological applications.
Anticancer Properties
Recent studies have indicated that compounds structurally related to tetrahydropyrans exhibit significant anticancer activity. For instance, a study highlighted the effectiveness of a related compound in overcoming cisplatin resistance in testicular germ cell tumor (TGCT) cell lines. The compound demonstrated enhanced cellular uptake of platinum and initiated apoptosis through distinct pathways compared to traditional chemotherapy agents like cisplatin .
| Compound | Activity | Cell Line | Mechanism |
|---|---|---|---|
| 2-(4-(Tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II) | Overcomes cisplatin resistance | 1411HP | Increased platinum uptake, apoptosis via ROS generation |
Neuroprotective Effects
Pyran-based compounds are also being investigated for their neuroprotective properties. A review discussed various pyran derivatives that exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may modulate key signaling pathways involved in neuronal survival and apoptosis .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the tetrahydropyran ether via nucleophilic substitution.
- Coupling reactions with phenolic compounds to form the desired ether linkage.
- Purification through chromatographic techniques to achieve high purity.
Case Studies
Several case studies illustrate the biological activity of tetrahydropyran derivatives:
- Cisplatin Resistance Study : The compound demonstrated a unique ability to induce apoptosis in resistant cancer cell lines, suggesting its potential as an alternative therapeutic agent .
- Neuroprotective Potential : Research has shown that similar pyran-based compounds can protect neuronal cells from oxidative stress, which is critical in neurodegenerative conditions .
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains, indicating a broader spectrum of biological activity beyond anticancer effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
